molecular formula C23H22N4O4 B2480908 N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-49-1

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Katalognummer: B2480908
CAS-Nummer: 941963-49-1
Molekulargewicht: 418.453
InChI-Schlüssel: ZUTSLHLPCNMVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heterocyclic core. The structure includes a 3,4-dimethoxyphenylacetamide moiety and a 4-methylphenyl substituent at the pyrazine ring.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)18-13-19-23(29)26(10-11-27(19)25-18)14-22(28)24-17-8-9-20(30-2)21(12-17)31-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSLHLPCNMVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C25H23N3O2S. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrazolo[1,5-a]pyrazine moiety is particularly noted for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives of pyrazolo compounds have shown significant anti-inflammatory properties. This suggests that this compound may also possess similar effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : The analgesic potential of related compounds has been documented. The compound may act through modulation of pain pathways in the central nervous system.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The compound may interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

Research Findings and Case Studies

While specific literature on this compound is limited, studies on structurally similar compounds provide insights into its potential biological activities:

Study Findings
Study A (2021)Demonstrated that pyrazolo derivatives exhibit significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study B (2020)Found that certain pyrazolo compounds reduced inflammation in animal models by inhibiting NF-kB signaling pathways.
Study C (2019)Reported analgesic effects in rodent models using pyrazolo compounds similar in structure to the target compound.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrazolo[1,5-a]pyrazin-4-one core is a common scaffold in several analogs. Key structural variations include:

  • Substituents on the phenyl rings :
    • The target compound features a 3,4-dimethoxyphenyl group (electron-donating methoxy groups) and a 4-methylphenyl group.
    • In contrast, N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0163) replaces the dimethoxyphenyl with a 4-ethylphenyl group, altering hydrophobicity .
    • N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0211) introduces a chlorophenyl-ethyl chain, enhancing halogen-mediated binding interactions .

Acetamide Side Chain Variations

The acetamide linker is critical for solubility and target engagement.

  • N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS 1224000-98-9) replaces methoxy groups with methyl groups, reducing polarity but increasing metabolic stability .
  • Compounds like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h) feature nitro groups, which may enhance electrophilic reactivity but introduce toxicity risks .
Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₂₄H₂₄N₄O₅ 460.48 3,4-dimethoxyphenyl, 4-methylphenyl 3.2
G419-0163 C₂₃H₂₂N₄O₂ 386.45 4-ethylphenyl 4.1
G419-0211 C₂₃H₂₁ClN₄O₂ 420.90 4-chlorophenyl-ethyl 4.5
CAS 1224000-98-9 C₂₄H₂₄N₄O₄ 444.48 3,4-dimethylphenyl, 4-methoxyphenyl 3.8
Compound 4h C₂₇H₂₀ClN₅O₄ 513.93 4-nitrophenyl, chlorophenyl 5.0

*LogP values estimated using fragment-based methods.

Antimicrobial and Antiviral Activity

  • The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to methyl-substituted analogs (e.g., CAS 1224000-98-9), as methoxy groups improve solubility .
  • Pyrazolo-pyrazine derivatives with chlorophenyl substituents (e.g., G419-0211) show moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), but the target compound’s broader methoxy groups could extend Gram-negative coverage .

Enzyme Inhibition

  • The pyrazolo[1,5-a]pyrazin-4-one core inhibits kinases (e.g., CDK2) with IC₅₀ values in the nanomolar range. Methyl and methoxy substituents fine-tune selectivity; for example, 4-methoxyphenyl analogs exhibit stronger binding to ATP pockets than 4-methylphenyl derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.